molecular formula C6H6ClIN2O B12913690 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one CAS No. 917896-49-2

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one

Cat. No.: B12913690
CAS No.: 917896-49-2
M. Wt: 284.48 g/mol
InChI Key: OMMPKMPZZHJZEK-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one typically involves the halogenation of a pyrimidinone precursor. A common method might include the following steps:

    Starting Material: Begin with a pyrimidinone derivative.

    Halogenation: Introduce chlorine and iodine atoms using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.

    Ethylation: Introduce the ethyl group using ethylating agents like ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Could be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-ethylpyrimidin-4(1H)-one: Lacks the iodine atom.

    5-Iodo-2-ethylpyrimidin-4(1H)-one: Lacks the chlorine atom.

    6-Chloro-5-iodopyrimidin-4(1H)-one: Lacks the ethyl group.

Uniqueness

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The ethyl group further modifies its chemical properties, making it distinct from other pyrimidinone derivatives.

Properties

CAS No.

917896-49-2

Molecular Formula

C6H6ClIN2O

Molecular Weight

284.48 g/mol

IUPAC Name

4-chloro-2-ethyl-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6ClIN2O/c1-2-3-9-5(7)4(8)6(11)10-3/h2H2,1H3,(H,9,10,11)

InChI Key

OMMPKMPZZHJZEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=O)N1)I)Cl

Origin of Product

United States

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